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molecular formula C15H10BrNO2 B1362583 2-(2-Bromobenzyl)isoindoline-1,3-dione

2-(2-Bromobenzyl)isoindoline-1,3-dione

Cat. No. B1362583
M. Wt: 316.15 g/mol
InChI Key: QKLBSIUUGLLJIS-UHFFFAOYSA-N
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Patent
US07034015B2

Procedure details

2-Bromobenzyl bromide (5.25 g, 21.0 mmol) was dissolved in dry DMF (200 mL) and potassium phthalimide (3.89 g, 21.0 mmol) was added. The suspension was stirred at 70° C. for 5 h. The mixture was cooled to room temperature and poured into ice water (200 mL). After 30 min the mixture was filtered and the crystalline compound was dried overnight. Recrystallisation from DCM/petroleum ether afforded the title compound as colourless crystals.
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Br.[C:10]1(=[O:20])[NH:14][C:13](=[O:15])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12.[K]>CN(C=O)C>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][N:14]1[C:10](=[O:20])[C:11]2[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:13]1=[O:15] |f:1.2,^1:20|

Inputs

Step One
Name
Quantity
5.25 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.89 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 70° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
After 30 min the mixture was filtered
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the crystalline compound was dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Recrystallisation from DCM/petroleum ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(CN2C(C3=CC=CC=C3C2=O)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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